
Fmoc-L-Ala(Bth)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-Ala(Bth)-OH es un compuesto utilizado en la síntesis de péptidos, particularmente en el método de síntesis de péptidos en fase sólida (SPPS). El compuesto consiste en un grupo protector fluorenilmetilcarbonil (Fmoc) unido a L-alanina, que se modifica aún más con un residuo benzotiazol (Bth). Este compuesto es valioso en el campo de la química peptídica debido a su estabilidad y facilidad de eliminación en condiciones suaves.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de Fmoc-L-Ala(Bth)-OH normalmente implica la protección del grupo amino de L-alanina con el grupo Fmoc. Esto se logra utilizando cloruro de Fmoc en presencia de una base como el carbonato de sodio en un disolvente orgánico como la dimetilformamida (DMF). El residuo benzotiazol se introduce luego mediante una reacción de acoplamiento con un derivado de benzotiazol apropiado en condiciones que favorecen la formación del enlace peptídico, como el uso de reactivos de acoplamiento como HBTU (O-(benzotriazol-1-il)-N,N,N’,N’-tetrametiluronium hexafluorofosfato) y DIPEA (N,N-diisopropiletilamina).
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza al mismo tiempo que se minimizan los costes. Esto incluye el uso de sintetizadores de péptidos automatizados y técnicas de purificación a gran escala como la cromatografía líquida de alta resolución (HPLC).
Análisis De Reacciones Químicas
Tipos de reacciones
Fmoc-L-Ala(Bth)-OH se somete a varios tipos de reacciones químicas, que incluyen:
Desprotección: Eliminación del grupo Fmoc utilizando una base como la piperidina en DMF.
Acoplamiento: Formación de enlaces peptídicos con otros aminoácidos o péptidos utilizando reactivos de acoplamiento como HBTU y DIPEA.
Sustitución: Introducción de varios grupos funcionales en el residuo benzotiazol en condiciones específicas.
Reactivos y condiciones comunes
Desprotección: Piperidina en DMF (20-30% en volumen) durante 1-5 minutos.
Acoplamiento: HBTU y DIPEA en DMF.
Sustitución: Reactivos específicos dependiendo del grupo funcional deseado, a menudo en condiciones suaves para preservar la integridad del péptido.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen péptidos con el residuo this compound incorporado en posiciones específicas, así como intermediarios desprotegidos listos para reacciones de acoplamiento posteriores.
Aplicaciones Científicas De Investigación
Química
En química, Fmoc-L-Ala(Bth)-OH se utiliza en la síntesis de péptidos y proteínas complejos. Su estabilidad y facilidad de eliminación lo convierten en un grupo protector ideal para la síntesis de péptidos en fase sólida.
Biología
En la investigación biológica, los péptidos sintetizados utilizando this compound se utilizan para estudiar las interacciones proteína-proteína, las interacciones enzima-sustrato y la unión receptor-ligando.
Medicina
En medicina, los péptidos que contienen this compound se investigan por sus posibles aplicaciones terapéuticas, incluyendo como agentes antimicrobianos, inhibidores enzimáticos y herramientas de diagnóstico.
Industria
En el sector industrial, this compound se utiliza en la producción de materiales basados en péptidos, como hidrogeles y nanomateriales, que tienen aplicaciones en la liberación de fármacos e ingeniería de tejidos.
Mecanismo De Acción
El mecanismo de acción de Fmoc-L-Ala(Bth)-OH implica su función como bloque de construcción en la síntesis de péptidos. El grupo Fmoc protege el grupo amino de L-alanina durante el proceso de síntesis, evitando reacciones secundarias no deseadas. El residuo benzotiazol puede interactuar con varios objetivos moleculares, dependiendo de la secuencia y estructura específica del péptido. Estas interacciones pueden influir en la actividad biológica y la estabilidad de los péptidos sintetizados.
Comparación Con Compuestos Similares
Compuestos similares
Fmoc-L-Ala-OH: Carece del residuo benzotiazol, lo que lo hace menos versátil en ciertas aplicaciones.
Fmoc-L-Lys(Boc)-OH: Contiene un grupo protector terc-butoxicarbonil (Boc) en la cadena lateral de la lisina, utilizado para diferentes estrategias de síntesis de péptidos.
Fmoc-L-Glu(OtBu)-OH: Contiene un grupo protector éster terc-butílico en la cadena lateral del ácido glutámico, utilizado para sintetizar péptidos con características estructurales específicas.
Singularidad
Fmoc-L-Ala(Bth)-OH es único debido a la presencia del residuo benzotiazol, que puede introducir funcionalidades químicas e interacciones específicas en los péptidos sintetizados. Esto lo hace particularmente útil en aplicaciones que requieren un control preciso sobre la estructura y función del péptido.
Propiedades
Fórmula molecular |
C25H20N2O4S |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
3-(1,3-benzothiazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H20N2O4S/c28-24(29)21(13-23-26-20-11-5-6-12-22(20)32-23)27-25(30)31-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19,21H,13-14H2,(H,27,30)(H,28,29) |
Clave InChI |
FOEQAVDISWFCSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC5=CC=CC=C5S4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


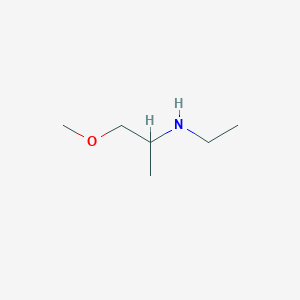
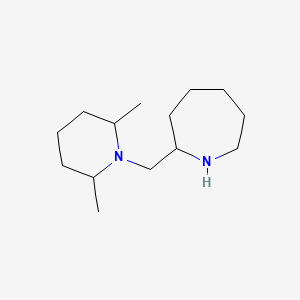

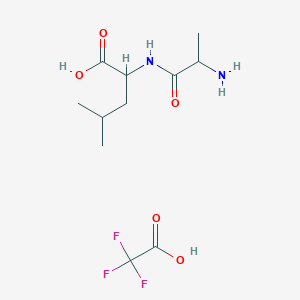
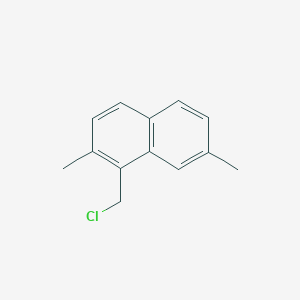
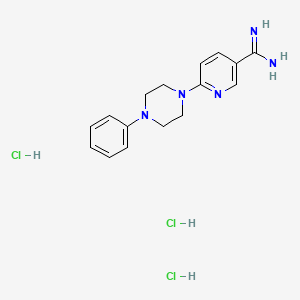
![2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine](/img/structure/B12316255.png)

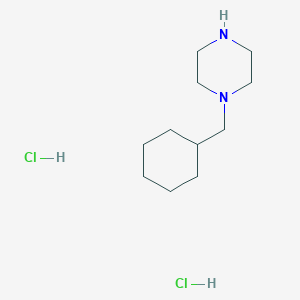
![4-Cyclohexyl-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12316280.png)

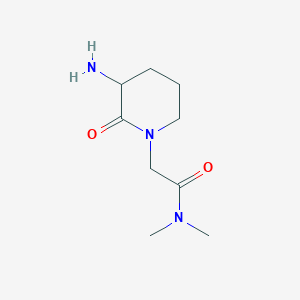
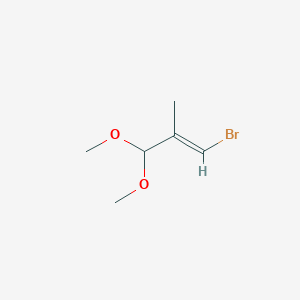
![2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B12316303.png)
